Product packaging for 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine(Cat. No.:CAS No. 923121-54-4)

4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine

Cat. No.: B2403625
CAS No.: 923121-54-4
M. Wt: 249.354
InChI Key: DYXVLIVBXMBLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of numerous pharmaceuticals. Its prevalence is underscored by its presence in a vast array of FDA-approved drugs, targeting a wide spectrum of diseases. The significance of the piperidine scaffold can be attributed to several key factors:

Versatility as a Pharmacophore: The piperidine nucleus serves as a versatile scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Conformational Rigidity: The chair-like conformation of the piperidine ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding affinity to specific receptor subtypes.

The therapeutic applications of piperidine-containing drugs are extensive and continue to expand. Notable examples include analgesics, antipsychotics, antihistamines, and anticancer agents. This widespread utility solidifies the piperidine scaffold as a "privileged structure" in medicinal chemistry, consistently providing a robust framework for the development of new therapeutic agents.

Overview of the Dimethoxyphenyl Moiety in Bioactive Compounds

The dimethoxyphenyl moiety, particularly the 3,5-dimethoxy substitution pattern, is another structural feature frequently encountered in biologically active molecules, both of natural and synthetic origin. The methoxy (B1213986) groups can significantly influence the electronic and steric properties of the phenyl ring, thereby impacting how the molecule interacts with its biological target.

Key contributions of the dimethoxyphenyl group include:

Modulation of Receptor Interactions: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the methyl groups can engage in hydrophobic interactions, collectively contributing to the binding affinity and selectivity for various receptors.

Metabolic Stability: The methoxy groups can influence the metabolic fate of a compound by blocking sites susceptible to oxidative metabolism, potentially leading to improved bioavailability and a longer duration of action.

Blood-Brain Barrier Permeability: The lipophilic character of the methoxy groups can enhance a molecule's ability to cross the blood-brain barrier, a critical attribute for drugs targeting the central nervous system.

Compounds bearing the dimethoxyphenyl moiety have been reported to exhibit a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects.

Rationale for Investigating 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine and its Analogues

The rationale for the synthesis and investigation of this compound and its analogues stems from the strategic amalgamation of the aforementioned privileged scaffolds. The phenethylpiperidine core, which connects the piperidine and dimethoxyphenyl groups, provides a flexible linker that allows for optimal spatial orientation of these two key pharmacophoric elements.

The primary motivations for exploring this chemical class include:

Synergistic Pharmacological Effects: The combination of the piperidine and 3,5-dimethoxyphenyl moieties may lead to compounds with novel or enhanced pharmacological profiles, potentially acting on multiple biological targets.

Scaffold for Library Synthesis: This molecule can serve as a versatile template for the generation of compound libraries through modification of the piperidine nitrogen, the aromatic ring, or the ethyl linker. Such libraries are invaluable for screening against a wide range of biological targets to identify novel therapeutic leads.

Current Research Landscape Pertaining to the Chemical Compound Class

While extensive research exists on piperidine-containing compounds and molecules with a dimethoxyphenyl group, dedicated studies on this compound itself are not yet widespread in publicly available literature. However, the research landscape for structurally related compounds provides valuable insights into the potential therapeutic applications of this chemical class.

Analogues of 4-phenethylpiperidine (B1365652) have been investigated for their activity at various G protein-coupled receptors (GPCRs) and ion channels. Of particular note is the exploration of related compounds as ligands for sigma receptors and neurokinin receptors.

Sigma Receptor Ligands: Sigma receptors are a unique class of intracellular proteins that have been implicated in a variety of neurological and psychiatric disorders, including pain, depression, and addiction. The 4-phenethylpiperidine scaffold is a known pharmacophore for sigma receptor ligands. The substitution pattern on the phenyl ring is a critical determinant of affinity and selectivity for the σ1 and σ2 subtypes.

Neurokinin Receptor Antagonists: Neurokinin receptors, such as the NK1 and NK2 receptors, are involved in pain transmission, inflammation, and emesis. nih.gov Certain 4-substituted piperidine derivatives have shown promise as neurokinin receptor antagonists. nih.govacs.org

The current research landscape suggests that this compound and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. Future investigations are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a therapeutic agent for a range of diseases, particularly those affecting the central nervous system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO2 B2403625 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine CAS No. 923121-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-9-13(10-15(11-14)18-2)4-3-12-5-7-16-8-6-12/h9-12,16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXVLIVBXMBLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Biological Activity and Pharmacological Potential of 4 2 3,5 Dimethoxyphenyl Ethyl Piperidine Analogues

In Vitro Biological Assessment

The initial phase of preclinical evaluation for 4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine analogues typically involves a comprehensive in vitro assessment to determine their interactions with specific molecular targets and their effects on cellular functions. This process is crucial for identifying lead compounds and understanding their mechanism of action.

Receptor Binding Affinity Studies

Receptor binding assays are fundamental in characterizing the pharmacological profile of piperidine (B6355638) analogues, quantifying their affinity for specific receptor targets. These studies often utilize radioligand binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound for a particular receptor.

Analogues based on the 4-[2-(phenoxy)ethyl]piperidine scaffold have been extensively studied for their affinity at sigma receptors (σ1 and σ2). Modifications to the piperidine ring, such as the introduction of a 4-methyl substituent, have been shown to confer optimal interaction with the σ1 receptor subtype. uniba.it For instance, N-[(4-methoxyphenoxy)ethyl]piperidine derivatives demonstrated high affinity for the σ1 receptor, with Ki values in the low nanomolar range (0.89–1.49 nM). uniba.it These compounds generally showed moderate to low affinity for the σ2 receptor, highlighting the potential for developing selective σ1 receptor ligands. uniba.it

In the context of monoamine transporters, which are key targets for neurological and psychiatric disorders, structure-activity relationship (SAR) studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives have revealed the importance of the N-substituent for affinity and selectivity. nih.govnih.gov For example, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine was found to have a subnanomolar affinity (Ki = 0.7 nM) and high selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). nih.gov Further studies showed that introducing an electron-withdrawing cyano group could produce a highly potent and selective ligand for DAT (IC50 = 3.7 nM). nih.gov

Additionally, dimethoxyphenylpiperidine analogues have been investigated as selective serotonin 5-HT2A receptor agonists. nih.gov The spatial orientation of the ethylamine (B1201723) chain and substitutions at the 4-position of the dimethoxyphenyl ring significantly influence agonist potency at the 5-HT2A receptor. nih.gov Similarly, bivalent ligands created by linking two moieties of 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine have been synthesized and tested for their affinity at 5-HT7 and 5-HT1A receptors, showing affinities comparable to the parent monomer. nih.govlookchem.com

Table 1: Receptor Binding Affinities of Selected Piperidine Analogues
CompoundTarget ReceptorBinding Affinity (Ki or IC50, nM)Selectivity
4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidineSigma-1 (σ1)0.89 - 1.49Selective over Sigma-2 (σ2)
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDopamine Transporter (DAT)0.7SERT/DAT = 323
Cyano-substituted 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (Compound 5d)Dopamine Transporter (DAT)3.7DAT/SERT = 615
4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine analogue5-HT1A0.9 - 4.8High affinity also for 5-HT7

Enzyme Inhibition Profiling

Piperidine derivatives have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases. clinmedkaz.org For example, certain benzimidazole-based piperidine hybrids have shown good to moderate inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease. mdpi.comijnrd.org SAR studies revealed that substituents on the benzimidazole (B57391) and aryl rings significantly influence the inhibitory potential. mdpi.com

Broad-Spectrum Pharmacological Activities of Piperidine Derivatives

Piperidine derivatives are recognized for their wide-ranging biological effects, which are attributed to the versatile nature of the piperidine ring that allows for diverse chemical modifications. researchgate.netdut.ac.za These modifications influence the compounds' pharmacokinetic and pharmacodynamic profiles, enabling them to interact with a variety of biological targets. researchgate.net The therapeutic potential of piperidine-containing compounds extends to treatments for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. nih.govencyclopedia.pub

Antimicrobial and Antifungal Potency

The emergence of multidrug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Piperidine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities. ijirt.orgresearchgate.net

Certain novel piperidine derivatives have demonstrated significant inhibitory activity against a range of bacteria. For instance, in a study evaluating six new piperidine compounds, one derivative exhibited the strongest inhibitory action against seven tested bacterial strains, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. academicjournals.orgacademicjournals.org The minimum inhibitory concentration (MIC) for this compound was as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.org Another study highlighted that the incorporation of a piperidine moiety can enhance the antimicrobial properties of compounds. researchgate.net

In terms of antifungal activity, the effectiveness of piperidine derivatives can be more varied. While some studies have reported no activity against certain fungal species like Fusarium verticillioides and Candida utilis, others have shown varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgacademicjournals.orgresearchgate.net For example, specific piperidine derivatives displayed inhibitory effects on these fungi, indicating their potential for development as antifungal agents. academicjournals.orgresearchgate.net

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

Compound/Derivative Target Microorganism Activity/Potency Reference
Compound 6 (novel piperidine derivative) Bacillus subtilis MIC: 0.75 mg/ml academicjournals.org
Compound 6 (novel piperidine derivative) Bacillus cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus MIC: 1.5 mg/ml academicjournals.org
Compound 5 (novel piperidine derivative) E. coli, M. luteus, S. aureus MIC: 1.5 mg/ml academicjournals.org
Compounds 5, 6, 9, and 10 Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans Varying degrees of inhibition academicjournals.orgresearchgate.net
Compound III (benzoyl and sulphonyl derivative) Fungal strains Good antifungal activity researchgate.net

Antimalarial Efficacy

The rise of drug-resistant Plasmodium falciparum strains has created an urgent need for new antimalarial drugs. malariaworld.org Piperidine derivatives have emerged as a promising class of compounds in this therapeutic area. nih.gov Research has shown that compounds containing the piperidine ring can exhibit good selectivity and activity against P. falciparum. nih.govarkat-usa.org

A series of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govresearch-nexus.net Several of these compounds demonstrated potent activity in the nanomolar range. nih.gov For instance, compound 13b was found to be highly active, with IC50 values of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.govresearch-nexus.net Another compound, 12d, showed an impressive IC50 value of 13.64 nM against the 3D7 strain, while compound 12a was potent against the W2 strain with an IC50 of 11.6 nM. nih.govresearch-nexus.net These activities are comparable to the established antimalarial drug chloroquine. research-nexus.netresearchgate.net

Furthermore, novel quinoline-piperidine conjugates have been developed and tested, with five 4-aminoquinoline (B48711) derivatives showing highly potent activities in the nanomolar range against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum, without exhibiting cytotoxicity at the tested concentrations. malariaworld.org

**Table 2: Antimalarial Activity of Selected Piperidine Derivatives against *P. falciparum***

Compound/Derivative Strain IC50 (nM) Reference
12d 3D7 (chloroquine-sensitive) 13.64 nih.govresearch-nexus.net
13b 3D7 (chloroquine-sensitive) 4.19 nih.govresearch-nexus.net
13b W2 (chloroquine-resistant) 13.30 nih.govresearch-nexus.net
12a W2 (chloroquine-resistant) 11.6 nih.govresearch-nexus.net
Chloroquine 3D7 (chloroquine-sensitive) 22.38 nih.govresearch-nexus.net
Chloroquine W2 (chloroquine-resistant) 134.12 nih.govresearch-nexus.net

Antiviral Properties, with emphasis on Anti-HIV Activity

Piperidine derivatives have demonstrated significant potential as antiviral agents, with a particular focus on their activity against the human immunodeficiency virus (HIV). ijirt.orgnih.gov The piperidine moiety has been incorporated into various molecular scaffolds to develop potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). ijirt.orgnih.govijprajournal.com

A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were synthesized, and several of these compounds showed remarkable HIV inhibitory potencies. nih.gov One compound, FZJ13, displayed anti-HIV-1 activity comparable to the established drug 3TC. nih.gov Another study focused on piperidine-substituted arylpyrimidines, where the most active compound, FT1, exhibited an EC50 of 19 nM against wild-type HIV-1, which is more potent than nevirapine (B1678648) (EC50 = 0.10 µM). nih.gov This compound also retained significant activity against drug-resistant mutant strains. nih.gov

Furthermore, piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have been designed to explore the hydrophobic channel of the NNRTI binding pocket. ijirt.orgijprajournal.com Many of these compounds exhibited broad-spectrum activity against wild-type HIV-1 and a wide range of NNRTI-resistant strains. ijirt.org The structural flexibility and hydrophobic interactions of these piperidine-containing compounds are key to their potent inhibitory effects. researchgate.net

Table 3: Anti-HIV Activity of Selected Piperidine Derivatives

Compound/Derivative Target Activity/Potency (EC50) Reference
FZJ13 HIV-1 Comparable to 3TC nih.govresearchgate.net
FT1 Wild-type HIV-1 19 nM nih.gov
Nevirapine (NVP) Wild-type HIV-1 0.10 µM (100 nM) nih.gov
FT1 K103N mutant HIV-1 50 nM nih.gov
FT1 E138K mutant HIV-1 0.19 µM (190 nM) nih.gov
Diarylpyridine derivatives (If, Ia, IIa) Wild-type HIV-1 35 nM, 43 nM, 41 nM respectively researchgate.net

Anticonvulsant and Antidepressant Effects

The piperidine nucleus is a key component in many compounds targeting the central nervous system (CNS), exhibiting both anticonvulsant and antidepressant properties. anadolu.edu.trnih.gov

Piperine (B192125), a naturally occurring piperidine alkaloid, and its derivatives have been shown to be effective anticonvulsant drugs. nih.gov They can antagonize convulsions induced by various chemical and physical methods. nih.gov Studies in mice have demonstrated the anticonvulsant effects of piperine against seizures induced by pentylenetetrazole (PTZ) and picrotoxin, suggesting a mechanism that may involve the GABAergic system. aku.edu Antiepilepsirine, a derivative of piperine, is used clinically in China for the treatment of different types of epilepsy. nih.gov

In the realm of antidepressant activity, several piperidine derivatives have been synthesized and screened. nih.gov For example, 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have shown biological activity comparable to the antidepressant drug viloxazine (B1201356) in preclinical tests. nih.gov Piperine itself has demonstrated antidepressant-like effects in animal models, which are thought to be mediated through the inhibition of monoamine oxidase and an increase in monoamine neurotransmitter levels. researchgate.net Furthermore, novel piperidine derivatives have been shown to produce antidepressant-like effects that involve both the monoaminergic and opioidergic systems. anadolu.edu.tr Chronic administration of piperine and its derivative, antiepilepsirine, has been found to significantly increase dopamine and serotonin levels in the brain, contributing to their antidepressant-like activities. researchgate.net

Anti-inflammatory Actions

Piperidine derivatives have been identified as having significant anti-inflammatory properties. ontosight.ai Their mechanism of action is often linked to the inhibition of pro-inflammatory mediators. ontosight.ai

The anti-inflammatory activity of some piperidine derivatives is believed to be mediated through the downregulation of the NF-κB pathway, a crucial regulator of inflammatory responses. ontosight.ai For instance, tetrahydropiperic acid (THPA) has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. ontosight.ai It also attenuates the expression of i-NOS and COX-2, which are key enzymes in the production of inflammatory mediators. ontosight.ai

The synthesis of novel piperidin-4-one imine derivatives has also yielded compounds with both antioxidant and anti-inflammatory activity. ontosight.ai The anti-inflammatory effects of these compounds are thought to be related to their ability to scavenge free radicals and reduce oxidative stress, which is a significant contributor to inflammation. ontosight.ai Piperine has also demonstrated anti-inflammatory activities in several animal models of inflammation. aku.edu

Neuropharmacological Applications (e.g., anxiolytic, analgesic, sedative, antiepileptic, antinociceptive)

The structural versatility of the piperidine ring has led to its incorporation into a wide array of neuropharmacological agents. nih.gov These derivatives have shown potential as anxiolytics, analgesics, sedatives, antiepileptics, and antinociceptives. nih.gov

The analgesic properties of piperidine derivatives have been demonstrated in various preclinical models. tandfonline.cominternationalscholarsjournals.com For example, a series of 1,4-substituted piperidine derivatives were tested for their antinociceptive effects using the tail-flick method in mice, with one compound showing activity comparable to morphine. internationalscholarsjournals.com The mechanism for this analgesic effect is suggested to involve opioid receptors. internationalscholarsjournals.com Piperine has also been reported to have analgesic effects, which are likely mediated through opioid receptors. aku.edu

In addition to analgesic effects, piperidine derivatives have shown a range of other CNS activities. Piperine and its derivatives exhibit sedative-hypnotic, tranquilizing, and muscle-relaxing actions. nih.gov Certain derivatives have also been noted for their anxiolytic-like effects. anadolu.edu.tr The anticonvulsant properties of piperidine derivatives, as discussed earlier, are a significant area of their neuropharmacological application. nih.govmdpi.commdpi.com Furthermore, the antinociceptive activity of some derivatives has been confirmed in models of tonic pain, indicating their potential use in the management of neuropathic pain. mdpi.com

Potential in Metabolic Disorders (e.g., antidiabetic)

There is no publicly available preclinical research data detailing the potential of this compound or its analogues in the treatment of metabolic disorders, including diabetes. While other structurally diverse piperidine-containing compounds have been investigated for their antidiabetic properties, no studies were identified that specifically evaluate the efficacy of this particular compound or its derivatives as antidiabetic agents.

Antiprion Activity

No specific studies on the antiprion activity of this compound or its analogues have been reported in the scientific literature. Research into antiprion agents has explored various chemical scaffolds, including some containing piperidine rings. For instance, a class of compounds known as phenethyl piperidines has been identified as potently inhibiting the accumulation of the scrapie prion protein (PrPSc) in cultured cells. nih.gov However, the specific substitution pattern of a 3,5-dimethoxyphenyl group on the phenethyl moiety has not been described in the context of antiprion research.

Antitumor/Anticancer Potential

There is a lack of specific preclinical data on the antitumor or anticancer potential of this compound and its analogues. The broader class of piperidine derivatives has been a subject of interest in oncology research, with various analogues showing cytotoxic effects against different cancer cell lines. nih.gov However, no studies were found that specifically investigate the anticancer properties of compounds with the this compound scaffold.

Mechanistic Investigations into the Biological Actions of 4 2 3,5 Dimethoxyphenyl Ethyl Piperidine Analogues

Molecular Target Identification and Validation

The biological activity of 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine analogues is predicated on their interaction with specific molecular targets. Research has focused on characterizing these interactions to understand the compounds' pharmacological profiles.

Receptor Subtype Selectivity and Interaction Profiling (e.g., Histamine (B1213489) H3, Sigma-1)

Analogues of this compound have been investigated for their affinity and selectivity towards various receptor subtypes, with a notable focus on the histamine H3 (H3R) and sigma-1 (σ1R) receptors. The piperidine (B6355638) moiety is considered a critical structural feature for dual activity at these receptors. acs.orgresearchgate.net

Studies have shown that certain piperidine derivatives exhibit high affinity for both H3R and σ1R. acs.orgresearchgate.net For instance, the replacement of a piperazine (B1678402) ring with a piperidine ring in some compounds has been shown to be a key factor in achieving high affinity for the σ1 receptor. acs.orgresearchgate.net The unsubstituted piperidine ring also appears to be a significant determinant of affinity for the human H3 receptor. nih.govacs.org

The affinity of these compounds is often quantified by their inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the binding affinities of selected piperidine analogues for histamine H3 and sigma-1 receptors.

CompoundhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)
5 7.703.64-
11 ---
12 ---
4 3.171531-
Unsubstituted Piperidines (5-7) 2.7 - 6.24.8 - 2847 - 116
4-Pyridylpiperidine Derivatives (12-14) 7.7 - 693.3 - 5.64 - 29

Data sourced from multiple studies. acs.orgresearchgate.netnih.govacs.org

As the table indicates, subtle structural modifications, such as the addition of a 4-pyridyl group, can influence the binding affinity and selectivity of these compounds for sigma receptor subtypes. nih.govacs.org

Enzyme Target Characterization (e.g., ALK/ROS1, mitoNEET, reverse transcriptase)

The inhibitory potential of this compound analogues extends to various enzyme targets, including anaplastic lymphoma kinase (ALK), ROS1 kinase, mitoNEET, and reverse transcriptase.

ALK/ROS1: The compound PF-06463922, a potent and selective next-generation ROS1/ALK inhibitor, has been developed. nih.gov This ATP-competitive small-molecule inhibitor demonstrates high potency against ROS1 kinase. nih.gov While not a direct analogue of this compound, its development highlights the potential for piperidine-containing structures to target these kinases. Crizotinib is another multi-targeted tyrosine kinase inhibitor with activity against ALK and ROS1. nih.govsemanticscholar.org

mitoNEET: While specific studies on this compound analogues and mitoNEET are not prevalent, the broader class of piperidine derivatives has been investigated for their effects on mitochondrial proteins.

Reverse Transcriptase: A series of piperidine-linked pyridine (B92270) analogues have been designed as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds have shown potent activity against wild-type and drug-resistant strains of HIV-1. nih.gov For example, compound BD-c1 displayed high potency (EC50 = 10 nM) and a favorable selectivity index. nih.gov Another compound, BD-e2, showed greater antiviral efficacy against wild-type HIV-1 than several reference drugs. nih.gov The development of these inhibitors was based on the structure of approved diarylpyrimidine NNRTIs. nih.gov

Cellular Pathway Modulation and Signal Transduction Studies

Investigations into Intracellular Signaling Cascades (e.g., NF-κB activation)

The nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, has been a target of investigation for piperidine-containing compounds. Curcumin (B1669340) analogues, such as 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), have demonstrated potent inhibition of the NF-κB pathway. nih.gov EF31 was found to be a more potent inhibitor of LPS-induced NF-κB DNA binding compared to curcumin and another analogue, EF24. nih.gov It also showed greater inhibition of NF-κB nuclear translocation and the induction of downstream inflammatory mediators. nih.gov The mechanism of action for EF31 involves the significant inhibition of IκB kinase β. nih.gov

Impact on Mitochondrial Function and Energy Metabolism

Analogues of piperine (B192125), a compound containing a piperidine moiety, have been shown to influence mitochondrial dynamics. mdpi.com These derivatives can enhance the fusion and axonal transport of mitochondria by activating mitofusins. mdpi.com This suggests a potential role for piperidine-containing compounds in modulating mitochondrial function and, by extension, cellular energy metabolism. mdpi.com

Computational Approaches to Elucidating Binding Mechanisms

To gain a deeper understanding of the interactions between this compound analogues and their molecular targets, computational methods have been employed. Molecular modeling techniques, including molecular docking and dynamics simulations, have been used to identify putative protein-ligand interactions. acs.orgresearchgate.net

These computational studies have been instrumental in deciphering the binding modes of these compounds. For example, in the context of sigma receptors, modeling has helped to understand why lengthening a linking group in a compound can lead to a dramatic reduction in affinity. nih.gov Similarly, for reverse transcriptase inhibitors, molecular simulations have been used to understand the broad-spectrum inhibitory activity of certain piperidine-linked pyridine analogues. nih.gov These computational insights are valuable for the rational design and optimization of future analogues with improved potency and selectivity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (such as a this compound analogue) into the binding site of a target protein. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand and to estimate the strength of the interaction, often expressed as a docking score or binding energy.

For piperidine-based compounds, molecular docking studies have been instrumental in understanding their binding affinities for various receptors. For instance, in studies of piperidine and piperazine-based compounds targeting the sigma 1 receptor (S1R), docking analyses have been employed to predict the binding poses of these ligands within the receptor's active site. nih.gov Such studies typically involve preparing the three-dimensional structures of both the ligand and the protein target. The ligand is then placed in the binding pocket of the protein, and various conformational poses are sampled. Each pose is then scored based on a force field that calculates the potential energy of the ligand-protein system.

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-protein complex. MD simulations simulate the movement of atoms and molecules over time by integrating Newton's laws of motion. This allows for the observation of the stability of the docked pose and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

In the investigation of piperidine derivatives as potential inhibitors of specific enzymes or receptors, MD simulations can reveal the stability of the ligand within the binding pocket over a period of nanoseconds or even microseconds. researchgate.netresearchgate.net Key metrics evaluated during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein that may be involved in ligand binding. researchgate.net For example, a stable binding mode is often characterized by a low and converging RMSD value for the ligand throughout the simulation.

The table below illustrates the type of data that can be generated from molecular docking and MD simulations for a hypothetical series of this compound analogues targeting a specific protein.

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)RMSD of Ligand (Å) during MD
Analogue A-9.5501.2 ± 0.3
Analogue B-8.71501.8 ± 0.5
Analogue C-10.2251.1 ± 0.2

This table is illustrative and does not represent actual experimental data for this compound analogues.

Ligand-Protein Interaction Analysis

A crucial aspect of understanding the mechanism of action of any ligand is the detailed analysis of its interactions with the target protein. Both molecular docking and molecular dynamics simulations provide the structural basis for this analysis. researchgate.net Ligand-protein interactions can be broadly categorized into several types, including hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces.

For analogues of this compound, the dimethoxyphenyl and piperidine moieties are expected to play significant roles in binding. The oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors, while the phenyl ring can participate in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket, such as phenylalanine, tyrosine, and tryptophan. The nitrogen atom of the piperidine ring, depending on its protonation state, can act as a hydrogen bond donor or participate in ionic interactions with acidic residues like aspartate or glutamate (B1630785). nih.gov

In studies of trimethoxyphenyl pyridine derivatives targeting tubulin, molecular docking has revealed key hydrogen bonding interactions with residues such as CYS241, which are critical for their inhibitory activity. nih.govrsc.org Similarly, for piperidine-based S1R ligands, docking studies have identified bidentate salt bridge interactions between the protonated piperidine nitrogen and the carboxylate groups of glutamate and aspartate residues. nih.gov

The analysis of MD simulation trajectories can provide a more dynamic picture of these interactions, revealing their stability and frequency over time. For example, the persistence of a hydrogen bond throughout a simulation is a strong indicator of its importance for binding affinity. Water molecules can also play a crucial role in mediating ligand-protein interactions, and MD simulations are particularly adept at modeling these water-bridged interactions. nih.gov

The following table provides an example of the types of ligand-protein interactions that can be identified and characterized for a hypothetical this compound analogue.

Interacting ResidueInteraction TypeDistance (Å)Frequency during MD (%)
Tyr123π-stacking with phenyl ring3.585
Asp156Ionic interaction with piperidine N+2.895
Ser201Hydrogen bond with methoxy oxygen2.970
Phe250Hydrophobic interaction with ethyl linker4.190

This table is illustrative and does not represent actual experimental data for this compound analogues.

Through the combined application of molecular docking, molecular dynamics simulations, and detailed ligand-protein interaction analysis, researchers can build a comprehensive model of the binding of this compound analogues to their biological targets. This knowledge is invaluable for the structure-based design of new compounds with improved pharmacological profiles. researchgate.net

Structure Activity Relationship Sar Studies for 4 2 3,5 Dimethoxyphenyl Ethyl Piperidine Derivatives

Design and Synthesis of Analogues for SAR Exploration

The foundation of any SAR study lies in the rational design and efficient synthesis of a diverse library of analogues. For the 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine scaffold, synthetic strategies are designed to allow for systematic modifications at three primary locations: the piperidine (B6355638) ring, the ethyl linker, and the aromatic ring.

Common synthetic routes often begin with a suitable piperidine derivative, such as 4-pyridineethanol, which can be catalytically hydrogenated to form the corresponding piperidine ring. The phenylethyl moiety is typically introduced via coupling reactions. For instance, 3,5-dimethoxyphenylethyl bromide can be reacted with a piperidine precursor to form the core structure.

To explore the SAR, analogues are designed to probe the effects of various structural changes:

Piperidine Ring: Introduction of substituents on the nitrogen atom (e.g., alkyl, benzyl (B1604629), or more complex groups) or on the carbon atoms of the ring.

Ethyl Linker: Altering the length, rigidity, or composition of the two-carbon chain connecting the two ring systems.

Aromatic Ring: Modifying the substitution pattern on the phenyl ring, including the number and position of the methoxy (B1213986) groups or their replacement with other functional groups.

The synthesis of these derivatives often employs standard organic chemistry techniques, such as reductive amination, Williamson ether synthesis, and various coupling reactions, allowing for the creation of a focused library of compounds for biological evaluation. nih.gov

Influence of Piperidine Ring Substituents on Biological Activity

The piperidine ring is a common motif in many biologically active compounds, and its substitution pattern can profoundly impact pharmacological activity. For derivatives of this compound, modifications to this ring are crucial for tuning receptor affinity and selectivity.

N-Substitution: The nitrogen atom of the piperidine ring is a key site for modification. Its basicity plays a significant role in interactions with biological targets.

Unsubstituted (N-H): The secondary amine provides a hydrogen bond donor capability.

N-Alkylation/N-Benzylation: Adding small alkyl or benzyl groups can alter lipophilicity and steric profile, which often enhances binding affinity for various transporters and receptors. nih.govnih.gov For example, in related phenylethylpiperidine scaffolds, N-benzyl substitution is a common strategy to increase potency at the dopamine (B1211576) transporter (DAT). nih.gov

Complex Substituents: Introducing more complex or functionalized groups on the nitrogen can introduce new interactions with the target protein, potentially leading to increased selectivity or a modified pharmacological profile.

Ring Carbon Substitution: Adding substituents to the carbon framework of the piperidine ring can introduce stereochemical centers and influence the conformation of the entire molecule. For instance, a methyl group at the 4-position of the piperidine ring has been shown in related phenoxyalkylpiperidines to confer optimal interaction and high affinity for the sigma-1 (σ1) receptor subtype. uniba.it It is likely a critical structural element for activity at certain receptors. acs.org

The data below summarizes the general impact of N-substituents on the affinity of related piperidine analogues for the dopamine transporter (DAT).

Substituent on Piperidine NitrogenGeneral Effect on DAT Affinity
H (unsubstituted)Baseline Affinity
Small Alkyl (e.g., Methyl)Moderate Increase
BenzylSignificant Increase
Substituted BenzylVariable (can increase or decrease)
2-NaphthylmethylHigh Affinity

This table is illustrative, based on trends observed in related compound series like GBR 12909 analogues. nih.gov

Role of the Ethyl Linker and its Modifications in Molecular Recognition

The ethyl linker provides a specific spatial separation between the piperidine and the dimethoxyphenyl rings, which is often critical for optimal orientation within a receptor's binding pocket. Modifications to this linker can provide valuable insights into the spatial and conformational requirements for activity.

Length: Shortening or lengthening the linker from two carbons to one or three can drastically reduce or abolish activity, demonstrating the importance of the precise distance between the two cyclic moieties.

Rigidity: Introducing conformational constraints, for example, by incorporating the linker into a cyclic structure or introducing double bonds, can lock the molecule into a more active (or inactive) conformation. In studies of related compounds, replacing a flexible ethylamine (B1201723) linker with a more rigid isoindoline (B1297411) moiety led to a significant increase in potency for acetylcholinesterase inhibition. nih.gov

These modifications help to map the topology of the binding site and understand how the molecule adapts to its biological target.

Impact of Aromatic Ring Substitutions (e.g., methoxy groups) on Pharmacological Profiles

The substitution pattern on the aromatic ring is a key determinant of the pharmacological profile. The two methoxy groups at the 3- and 5-positions of the phenyl ring in the parent compound are of particular importance.

Electronic Effects: Methoxy groups are electron-donating, which influences the electron density of the aromatic ring. This can affect interactions such as π-π stacking or cation-π interactions with amino acid residues in the target protein. In some molecular scaffolds, electron-donating groups like methoxy have been found to result in a loss of activity, whereas electron-withdrawing groups enhance it. acs.orgacs.org

Steric Effects: The size and position of the methoxy groups influence how the molecule fits into the binding pocket. Shifting the methoxy groups to other positions (e.g., 2,4- or 3,4-) or replacing them with other groups of varying sizes (e.g., methyl, chloro, trifluoromethyl) are common strategies to probe the steric tolerance of the receptor.

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The importance of this interaction can be tested by replacing them with groups that cannot form hydrogen bonds, such as methyl groups.

In related compound classes, such as those targeting tubulin, the 3,4,5-trimethoxy substitution pattern is a well-known pharmacophore essential for high potency. nih.govacs.org This suggests that the dimethoxy pattern in this compound likely plays a crucial role in defining its biological targets and potency.

The following table illustrates how different substitutions on the aromatic ring can affect inhibitory activity in a generalized manner, based on SAR studies of various bioactive molecules. acs.orgacs.org

Aromatic SubstitutionGeneral Impact on ActivityRationale
Electron-Donating (e.g., -OCH₃, -CH₃)Often decreases activityAlters electron density, may be sterically unfavorable
Electron-Withdrawing (e.g., -Cl, -Br, -CF₃)Often increases activityEnhances binding through favorable electronic interactions
Halogens (I > Br > Cl)Activity increases with atomic radiusImproved lipophilic contact and halogen bonding
Bulky groups (e.g., Naphthyl)Can improve activityEnhanced lipophilic interactions
HeterocyclesDetrimental to potencyUnfavorable change in electronic and steric properties

Pharmacophore Model Development and Optimization

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For the this compound series, a hypothetical pharmacophore model would include:

A Basic Amine Feature: The piperidine nitrogen, which is typically protonated at physiological pH and can form an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the receptor.

A Hydrophobic/Aromatic Feature: The dimethoxyphenyl ring, which can engage in hydrophobic or aromatic (π-π stacking) interactions.

Hydrogen Bond Acceptor Features: The oxygen atoms of the two methoxy groups.

Defined Spatial Relationships: The specific distances and angles between these features, dictated by the ethyl linker and the stereochemistry of the piperidine ring.

This model is developed by aligning a set of active analogues and identifying the common chemical features responsible for their activity. arxiv.org Once a preliminary model is established, it is used to guide the design of new compounds with potentially higher potency. The model is continuously refined as new SAR data becomes available.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR study would involve:

Data Set: A collection of analogues with their experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each analogue. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric fields, electrostatic potentials). nih.govnih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov

Validation: Rigorously validating the model to ensure its robustness and predictive power using both internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

A successful QSAR model can be expressed as an equation, such as: log(1/IC₅₀) = c₁ * (Descriptor A) + c₂ * (Descriptor B) + ... + constant

Such models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. QSAR studies on various piperidine derivatives have successfully modeled activities ranging from insecticidal effects to cardiotoxicity and anticancer properties. nih.govmdpi.comresearchgate.net

In Silico Prediction of Biological Activity Spectra

Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are commonly used for this purpose. clinmedkaz.org

PASS: This tool predicts a wide range of biological activities (e.g., anti-inflammatory, enzyme inhibitor, GPCR ligand) based on the structure of a compound. The output is a list of potential activities with a corresponding probability for each (Pa > Pi). clinmedkaz.orgresearchgate.net

SwissTargetPrediction: This service predicts the most probable macromolecular targets of a compound by comparing it to a database of known active molecules. clinmedkaz.org

For a novel derivative of this compound, these tools might predict activities such as GPCR ligand, ion channel modulator, kinase inhibitor, or enzyme inhibitor. windows.netresearchgate.net These predictions can guide the initial biological screening strategy and help to identify potential off-target effects early in the drug discovery process.

Future Directions and Research Perspectives for 4 2 3,5 Dimethoxyphenyl Ethyl Piperidine Research

Exploration of Novel Synthetic Methodologies

While classical methods for synthesizing piperidine (B6355638) derivatives are well-established, the future of drug development hinges on the creation of more efficient, cost-effective, and environmentally friendly synthetic routes. news-medical.net Research into novel synthetic methodologies for 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine and its analogs is a critical step toward facilitating broader investigation and potential commercialization.

Modern organic synthesis offers a toolkit of advanced strategies that could be applied. ethernet.edu.et Techniques such as domino reactions, which combine multiple transformations in a single step, and metal-catalyzed cross-coupling reactions, offer pathways to construct the core piperidine and introduce molecular diversity with high efficiency. researchgate.net The development of biocatalytic methods, using enzymes to perform specific chemical transformations, represents another promising frontier, potentially offering high stereoselectivity and milder reaction conditions. news-medical.net A recent study highlighted a modular approach combining biocatalytic C-H oxidation with nickel electrocatalysis to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.net

Future research should focus on developing scalable and robust synthetic protocols. The ideal methodology would not only efficiently produce this compound but also be adaptable for creating a library of derivatives with varied substitution patterns on both the dimethoxyphenyl and piperidine rings, which is essential for detailed structure-activity relationship (SAR) studies.

Table 1: Potential Modern Synthetic Approaches for Piperidine Derivatives

Synthetic Strategy Description Potential Advantages
Domino Reactions Multi-reaction sequences conducted in one pot without isolating intermediates. researchgate.net Increased efficiency, reduced waste, lower cost. researchgate.net
Metal-Catalyzed Cyclization Use of transition metals (e.g., Palladium, Nickel, Gold) to catalyze the formation of the piperidine ring. researchgate.netproquest.com High yields, good control over stereochemistry. proquest.com
Biocatalytic Oxidation Employing enzymes to selectively functionalize specific C-H bonds on the piperidine scaffold. news-medical.net High selectivity, environmentally friendly, mild reaction conditions. news-medical.net
Photochemical Cycloaddition Using light to induce intramolecular reactions to form bicyclic piperidinone precursors. nih.gov Access to unique molecular architectures, scalable. nih.gov

| Multicomponent Reactions | Combining three or more starting materials in a single reaction to rapidly build molecular complexity. nih.gov | Time-saving, efficient for creating diverse compound libraries. nih.gov |

Identification of Additional Biological Targets and Therapeutic Indications

The therapeutic value of a compound is defined by its interaction with biological targets to modulate disease processes. While initial research may have identified primary targets for this compound, a comprehensive understanding of its polypharmacology is essential. The piperidine moiety is a privileged scaffold present in numerous pharmaceuticals targeting a wide array of biological systems. nih.gov

Future research should employ systematic screening campaigns and advanced in silico methods to identify additional molecular targets. f1000research.com The structural similarity of the dimethoxyphenyl group to moieties found in known anticancer agents, such as tubulin polymerization inhibitors, suggests that oncology could be a fruitful area of investigation. mdpi.comnih.gov Similarly, the piperidine core is common in ligands for central nervous system (CNS) targets, including dopamine (B1211576) transporters, serotonin (B10506) transporters, sigma receptors (S1R), and histamine (B1213489) H3 receptors (H3R). nih.govnih.govnih.govnih.gov Exploring the affinity of this compound for these and other CNS receptors could reveal new therapeutic indications for neurological and psychiatric disorders or pain management. nih.gov

Computational repurposing strategies, which use ligand- and structure-based similarity searches against large biological databases, can predict potential new targets for existing molecules. f1000research.com This approach could rapidly generate hypotheses for the biological activity of this compound, guiding subsequent experimental validation and potentially uncovering novel therapeutic uses in areas such as infectious diseases, inflammation, or metabolic disorders. nih.govacs.org

Development of Advanced Computational Models for Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, the development of sophisticated computational models can accelerate the design of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-based drug design (SBDD) approaches, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict how analogs of the compound bind to their target proteins. nih.gov By visualizing these interactions at an atomic level, researchers can make informed decisions about which structural modifications are likely to improve binding affinity and selectivity. For instance, computational studies on piperidine-based sigma receptor ligands have revealed crucial amino acid interactions that are key to high-affinity binding. nih.gov

Ligand-based methods, including quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, can be employed when a high-resolution structure of the target is unavailable. These models use the chemical structures and biological activities of a series of known active compounds to predict the activity of new, untested molecules. The application of machine learning and artificial intelligence (AI) is further enhancing the predictive power of these models, allowing for the rapid virtual screening of vast chemical libraries to identify promising new candidates for synthesis and testing.

Synergistic Effects of Dual-Target Ligands

Complex, multifactorial diseases like cancer, neurodegenerative disorders, and chronic pain often involve multiple biological pathways. nih.gov Consequently, there is growing interest in developing multitarget-directed ligands (MTDLs) that can simultaneously modulate two or more targets to achieve a synergistic therapeutic effect. uniurb.it This approach can lead to improved efficacy and a better safety profile compared to administering multiple single-target drugs. nih.gov

The this compound scaffold is an attractive starting point for the rational design of dual-target ligands. By strategically modifying its structure, it may be possible to incorporate pharmacophoric features that confer affinity for a second, therapeutically relevant target. For example, researchers have successfully designed dual-acting ligands based on a piperidine core that target both histamine H3 and sigma-1 receptors for the treatment of pain. nih.gov Similarly, one could envision merging the structural features of this compound with moieties known to interact with targets such as phosphodiesterases, kinases, or ion channels to create novel MTDLs for various diseases. uniurb.it The key challenge lies in achieving balanced activity at both targets within a single molecule.

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical biology tools. These tools, or chemical probes, are essential for dissecting complex biological processes and validating new drug targets.

By chemically modifying the parent compound to incorporate reporter tags—such as fluorescent dyes, biotin, or photo-affinity labels—researchers can create powerful probes to study the compound's mechanism of action. For example, a fluorescently labeled version of this compound could be used in cellular imaging studies to visualize its subcellular localization and track its interaction with its target protein in real-time.

Furthermore, affinity-based probes can be used in chemoproteomic experiments to identify the full spectrum of proteins that the compound interacts with inside a cell. This "target deconvolution" is crucial for understanding both on-target and potential off-target effects, providing invaluable information for drug development and safety assessment. The development of such probes would represent a significant contribution to the broader scientific community, enabling a deeper understanding of the biological pathways modulated by this class of compounds.

Q & A

Q. How can researchers optimize the synthesis of 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvent systems (e.g., dichloromethane with NaOH for phase-transfer catalysis) and reaction conditions (temperature, stoichiometry). Purification via column chromatography or recrystallization ensures high purity (>99%). Monitoring intermediates with TLC/HPLC and controlling reaction kinetics (e.g., slow addition of reagents) can improve yields. Refer to analogous piperidine syntheses for stepwise guidance .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the piperidine ring and aromatic methoxy groups. Mass spectrometry (ESI-TOF) verifies molecular weight. IR spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). Compare spectral data with NIST-standardized piperidine derivatives for validation .

Q. What protocols ensure stable storage of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use desiccants (silica gel) to mitigate hygroscopic degradation. Regular purity checks via HPLC ensure compound integrity. Follow safety guidelines for hygroscopic and/or toxic piperidine derivatives .

Q. How can initial biological screening assays be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., receptor-binding studies) and cell viability assays (MTT/XTT) using standardized cell lines. Include positive/negative controls and replicate experiments to minimize variability. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should guide further optimization .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals, identifying reactive sites. Molecular dynamics simulations model solvent effects and transition states. Software like Gaussian or Schrödinger Suite enables virtual screening of reaction pathways before lab validation .

Q. How can factorial design optimize reaction parameters for synthesizing derivatives of this compound?

  • Methodological Answer : Apply full or fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). Use statistical tools (ANOVA, response surface methodology) to identify significant factors. For example, a 2³ design might explore temperature (25–60°C), pH (7–10), and reaction time (6–24 h) to maximize yield .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays). Scrutinize experimental variables: cell line provenance, compound purity, and assay buffer conditions. Meta-analyses of structure-activity relationships (SAR) can reconcile discrepancies, as seen in analogous piperidine-based therapeutics .

Q. How do structural modifications to the 3,5-dimethoxyphenyl moiety alter the compound’s pharmacokinetic properties?

  • Methodological Answer : Introduce substituents (e.g., halogens, hydroxyl groups) via Pd-catalyzed cross-coupling or electrophilic aromatic substitution . Assess changes in logP (lipophilicity), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models). Correlate modifications with in vivo bioavailability studies .

Q. What methodologies validate the compound’s role as a precursor in multi-step syntheses of complex molecules?

  • Methodological Answer : Use radiotracer labeling (e.g., ¹⁴C at the ethyl bridge) to track incorporation into target molecules. Crystallography or NOESY NMR confirms stereochemical fidelity during derivatization. Case studies from patented piperidine-based syntheses (e.g., alvimopan precursors) provide procedural templates .

Q. How can researchers mitigate risks associated with scale-up synthesis from milligram to gram quantities?

  • Methodological Answer :
    Conduct safety calorimetry to identify exothermic hazards. Optimize continuous flow reactors for heat dissipation and mixing efficiency. Implement in-line purification (scavenger resins, membrane filtration) to reduce downstream processing. Pilot-scale trials should adhere to QbD (Quality by Design) principles .

Key Notes

  • Data Contradiction Analysis : Always cross-reference findings with peer-reviewed SAR databases and validate via orthogonal assays.
  • Ethical Compliance : Adhere to institutional safety protocols (e.g., P301-P390 hazard codes) for toxic intermediates .
  • Software Tools : Leverage cheminformatics platforms (e.g., ChemAxon) for reaction prediction and data integrity management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.